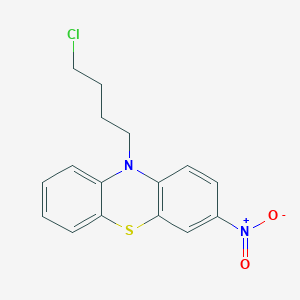

10-(4-Chlorobutyl)-3-nitrophenothiazine

説明

Historical Context of Phenothiazine (B1677639) Scaffolds in Chemical Research

The journey of phenothiazine chemistry began in 1883 with its initial synthesis. Originally explored for its utility in the dye industry, the phenothiazine nucleus rapidly demonstrated a remarkable breadth of biological and chemical activities. This versatility has cemented its status as a "privileged scaffold" in chemical research, leading to the development of a vast library of derivatives with diverse applications.

Structural Features and Chemical Versatility of the Phenothiazine Nucleus

The unique properties of phenothiazine and its derivatives are intrinsically linked to their distinct molecular architecture.

The phenothiazine ring system is not planar. Instead, it adopts a folded or "butterfly" conformation along the axis connecting the sulfur and nitrogen atoms. This non-planarity is a critical feature, as the degree of folding can be influenced by the nature and position of substituents on the ring system. These conformational dynamics play a significant role in how phenothiazine derivatives interact with other molecules.

Overview of Phenothiazine Functionalization Strategies

The phenothiazine scaffold offers multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives with tailored properties.

The nitrogen atom at the 10-position of the phenothiazine ring is a primary site for functionalization. N-alkylation, the attachment of an alkyl chain to this nitrogen, is a common and versatile strategy to introduce a wide variety of functional groups and to modulate the physicochemical properties of the resulting derivative.

The two benzene (B151609) rings of the phenothiazine nucleus are also amenable to substitution reactions. The introduction of electron-withdrawing groups, such as nitro (NO₂) and chloro (Cl) groups, can significantly alter the electronic landscape of the molecule. These substitutions can influence the reactivity of the phenothiazine core and are often employed to fine-tune the properties of the final compound for specific research applications. The presence of such substituents can also impact the planarity of the phenothiazine ring system. researchgate.net

Structure

3D Structure

特性

分子式 |

C16H15ClN2O2S |

|---|---|

分子量 |

334.8 g/mol |

IUPAC名 |

10-(4-chlorobutyl)-3-nitrophenothiazine |

InChI |

InChI=1S/C16H15ClN2O2S/c17-9-3-4-10-18-13-5-1-2-6-15(13)22-16-11-12(19(20)21)7-8-14(16)18/h1-2,5-8,11H,3-4,9-10H2 |

InChIキー |

SQVNSHSOPIAHBP-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)N(C3=C(S2)C=C(C=C3)[N+](=O)[O-])CCCCCl |

同義語 |

10-(4-chlorobutyl)-3-nitrophenothiazine |

製品の起源 |

United States |

Synthetic Methodologies and Reaction Pathways for 10 4 Chlorobutyl 3 Nitrophenothiazine

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 10-(4-Chlorobutyl)-3-nitrophenothiazine logically deconstructs the molecule into feasible starting materials. The primary disconnection occurs at the N-10 position, separating the 4-chlorobutyl side chain from the 3-nitrophenothiazine core. This bond is readily formed through an N-alkylation reaction, a common strategy for functionalizing the phenothiazine (B1677639) nitrogen. The key intermediate identified is therefore 3-nitrophenothiazine .

Established Synthetic Routes to Phenothiazine Derivatives

The synthesis of phenothiazine derivatives is a well-established field, driven by their significant pharmacological applications. jmedchem.comjmedchem.com The construction of molecules like this compound relies on a sequential approach involving the formation of the heterocyclic core, followed by precise functionalization of the aromatic rings and the nitrogen atom.

Approaches to the Phenothiazine Core

The foundational phenothiazine structure is a tricyclic system containing nitrogen and sulfur atoms in the central ring. jmedchem.com Its synthesis is typically achieved through cyclization reactions. A historically significant and widely used method involves the reaction of diphenylamine (B1679370) with elemental sulfur. jocpr.com This reaction is often promoted by a catalyst, such as iodine or aluminum chloride, at elevated temperatures. jmedchem.comjocpr.comgoogle.com

Another versatile method for constructing the phenothiazine core is the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution can be employed by reacting a 2-aminobenzenethiol with a suitably activated halonitrobenzene. researchgate.netresearchgate.net More contemporary, metal-free approaches have also been developed, such as a three-component reaction involving cyclohexanones, elemental sulfur, and inorganic ammonium (B1175870) salts, promoted by an iodine-containing reagent. rsc.org

| Method | Starting Materials | Key Features |

| Sulfur Fusion | Diphenylamine, Sulfur | Classic method, often requires a catalyst (e.g., Iodine, AlCl₃) and high temperatures. jmedchem.comjocpr.comgoogle.com |

| Smiles Rearrangement | 2-Aminobenzenethiol, Halonitrobenzene | Involves an in-situ intramolecular rearrangement to form the tricyclic system. researchgate.netresearchgate.net |

| Three-Component Reaction | Cyclohexanones, Sulfur, Ammonium Salts | A modern, metal-free approach under aerobic conditions. rsc.org |

Introduction of Nitro Functionality

The introduction of a nitro group onto the phenothiazine scaffold is a critical step in the synthesis of the target compound. This is typically achieved through electrophilic aromatic substitution, a class of reactions where an electrophile replaces an atom (usually hydrogen) on an aromatic ring.

The common method for nitration involves treating the phenothiazine core with a mixture of nitric acid and a stronger co-acid, such as sulfuric acid. jocpr.comfrontiersin.org This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. frontiersin.orgnih.gov Alternative nitrating systems, such as N₂O₅ in the presence of a catalyst, have also been explored to achieve regioselective mononitration. researchgate.net

An alternative to direct nitration is to build the phenothiazine core with the nitro group already in place. As mentioned, the Smiles rearrangement can be carried out using a nitro-substituted reactant, such as reacting 2-aminobenzenethiol with reactive halonitrobenzenes, to directly yield nitrophenothiazines. researchgate.net

In electrophilic aromatic substitutions on the phenothiazine ring, the regioselectivity is dictated by the electronic properties of the heterocyclic system. The nitrogen atom at position 10 is an electron-donating group, which activates the aromatic rings towards electrophilic attack. This directing effect preferentially guides incoming electrophiles to the ortho and para positions. Consequently, the positions most susceptible to substitution are C-3 and C-7. nih.gov

Therefore, the direct nitration of phenothiazine typically yields a mixture of 3-nitrophenothiazine and other isomers, with the 3- and 7-substituted products being prominent. nih.govnih.gov The reaction conditions, including the concentration of the acid and the temperature, can be optimized to favor mono-nitration and influence the isomeric ratio. frontiersin.org The steric hindrance and complex electronic effects of the tricyclic system also play a role in determining the final product distribution. frontiersin.org

N-Alkylation with Chlorobutyl Moieties

The final step in the synthesis is the attachment of the 4-chlorobutyl side chain to the nitrogen atom at position 10. This is accomplished through an N-alkylation reaction, where the acidic N-H proton of the phenothiazine ring is first removed by a base to generate a nucleophilic amide anion. This anion then attacks an alkylating agent.

For the synthesis of this compound, the intermediate 3-nitrophenothiazine is reacted with a suitable four-carbon electrophile bearing a chlorine atom, such as 1-bromo-4-chlorobutane (B103958) or 1,4-dichlorobutane. The use of a bifunctional reagent like 1-bromo-4-chlorobutane is advantageous as the bromine atom is more reactive (a better leaving group) than the chlorine atom, allowing for selective displacement at one end of the chain.

The success of the N-alkylation reaction hinges on the appropriate choice of base, solvent, and reaction temperature. Strong bases are typically required to deprotonate the phenothiazine nitrogen. Common bases used for this purpose include sodium hydride (NaH), sodium hydroxide (B78521) (NaOH), and potassium tert-butoxide. nih.gov

The reaction is generally carried out in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF), dioxane, or toluene, which can solvate the cation of the base and facilitate the reaction. nih.gov The reaction mixture is often heated to ensure the completion of the reaction. For instance, a general procedure involves stirring the phenothiazine derivative with a base like NaH in dry toluene, followed by refluxing with the alkylating agent (e.g., N-(3-bromopropyl)phthalimide) for an extended period. nih.gov Aluminum halide catalysts can also be employed in certain alkylation processes involving alkyl halides. google.com

| Base | Solvent | Alkylating Agent Example | Typical Conditions |

| Sodium Hydride (NaH) | Toluene | N-(3-bromopropyl)phthalimide | Reflux for 24 hours. nih.gov |

| Sodium Hydroxide (NaOH) | Dioxane | Dialkylaminoalkyl chloride hydrochlorides | Reflux for 24 hours. nih.gov |

| Potassium tert-butoxide | DMF | Propargyl bromide | Stir at room temperature. nih.gov |

| Aluminum Chloride (AlCl₃) | None (excess reagent) | n-Butyl chloride | 50 to 200 °C. google.com |

Synthetic Routes and Methodologies for this compound

The synthesis of phenothiazine derivatives continues to be an area of intense research, driven by their wide range of applications. The specific compound, this compound, incorporates a nitro group and a chlorobutyl chain, making its synthesis a multi-step process that can be approached through various methodologies. This article explores novel synthetic strategies, optimization of reaction conditions, and purification techniques for this target compound.

Advanced Spectroscopic and Structural Characterization of 10 4 Chlorobutyl 3 Nitrophenothiazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

Elucidation of Proton (¹H) NMR Spectral Features

A ¹H NMR spectrum of 10-(4-Chlorobutyl)-3-nitrophenothiazine would be expected to show distinct signals for the protons on the phenothiazine (B1677639) core and the 4-chlorobutyl side chain. The aromatic protons on the nitrophenothiazine ring would appear in the downfield region (typically 6.5-8.5 ppm) with complex splitting patterns due to spin-spin coupling. The protons of the butyl chain would be found in the upfield region (typically 1.5-4.0 ppm). The methylene (B1212753) group attached to the nitrogen atom and the methylene group adjacent to the chlorine atom would be the most deshielded within the chain.

Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum would provide information on the number of unique carbon environments in the molecule. The aromatic carbons of the phenothiazine ring would resonate in the downfield region (approximately 110-150 ppm), with carbons attached to the nitrogen, sulfur, and nitro group showing distinct chemical shifts. The aliphatic carbons of the chlorobutyl chain would appear in the upfield region (typically 20-70 ppm).

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

HRMS is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the validation of its elemental composition. For this compound (C₁₆H₁₅ClN₂O₂S), HRMS would provide a highly accurate mass measurement, confirming this molecular formula.

Infrared (IR) and Raman Spectroscopy for Functional Group Assignment

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. mdpi.commdpi.com

Infrared (IR) Spectroscopy : The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitro group (NO₂) with strong asymmetric and symmetric stretching vibrations typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. Other expected bands would include C-H stretching vibrations for the aromatic and aliphatic portions, C=C stretching for the aromatic rings, C-N stretching, and a C-Cl stretching vibration for the chlorobutyl group.

Raman Spectroscopy : Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The nitro group also gives rise to characteristic Raman signals.

Computational and Theoretical Investigations on 10 4 Chlorobutyl 3 Nitrophenothiazine

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for predicting and understanding the behavior of molecular systems. These methods provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of molecules, complementing experimental data and guiding the design of new compounds with desired characteristics. For 10-(4-Chlorobutyl)-3-nitrophenothiazine, both Density Functional Theory (DFT) and ab initio methods offer a powerful lens through which to examine its molecular properties.

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) has emerged as a popular and effective computational method for studying the electronic structure of medium to large-sized molecules due to its favorable balance between accuracy and computational cost. DFT calculations are particularly useful for investigating the geometric and electronic features of phenothiazine (B1677639) derivatives.

The phenothiazine ring system is not planar but adopts a characteristic folded or "butterfly" conformation along the sulfur-nitrogen axis. This non-planar structure is a key determinant of its properties, influencing molecular packing in the solid state and modulating electronic communication between substituents. For this compound, the presence of a bulky 4-chlorobutyl group at the N-10 position and a nitro group at the C-3 position significantly influences its conformational preferences.

Computational studies on similar N-10 substituted phenothiazines confirm that the molecule retains this butterfly shape. The degree of folding can be quantified by the dihedral angle between the two benzene (B151609) rings. DFT calculations on related phenothiazine structures suggest that this angle is typically in the range of 130° to 160°. The flexible 4-chlorobutyl chain can adopt various conformations, and the lowest energy state will be a balance between steric hindrance and intramolecular interactions.

Table 1: Representative Geometric Parameters for a Phenothiazine Core

| Parameter | Typical Value (Å/°) |

| C-S Bond Length | ~1.77 Å |

| C-N Bond Length | ~1.42 Å |

| S-C-N Angle | ~120° |

| Butterfly Dihedral Angle | 130-160° |

Note: The values in this table are representative and are based on DFT calculations of various phenothiazine derivatives. The precise values for this compound would require a specific calculation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. youtube.comwikipedia.orglibretexts.org The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter that reflects the molecule's kinetic stability and optical properties.

In this compound, the electron-rich phenothiazine core, particularly the nitrogen and sulfur atoms, contributes significantly to the HOMO. The electron-withdrawing nitro group at the C-3 position is expected to have a strong influence on the LUMO, lowering its energy and localizing electron density on the nitro-substituted ring. The 4-chlorobutyl group at the N-10 position primarily influences the molecule's conformation and solubility, with a lesser electronic effect on the FMOs compared to the nitro group.

The HOMO-LUMO gap for phenothiazine derivatives can be tuned by the nature of the substituents. rsc.org The presence of the electron-withdrawing nitro group is expected to decrease the HOMO-LUMO gap in this compound compared to the unsubstituted phenothiazine, which would result in a red shift in its absorption spectrum.

Table 2: Conceptual Frontier Molecular Orbital Characteristics

| Orbital | Primary Contribution | Role in Reactivity |

| HOMO | Phenothiazine ring (N and S atoms) | Nucleophilic/Electron-donating |

| LUMO | Nitro-substituted aromatic ring | Electrophilic/Electron-accepting |

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. deeporigin.com The MEP surface is colored to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atoms of the nitro group, making this site susceptible to electrophilic attack. The region around the sulfur and nitrogen atoms of the phenothiazine ring would also exhibit a negative potential, though likely less intense than that of the nitro group. Conversely, the hydrogen atoms of the aromatic rings and the chlorobutyl chain would exhibit positive potential. This information is critical for understanding intermolecular interactions, such as hydrogen bonding and stacking interactions.

DFT calculations can be used to predict various spectroscopic parameters, providing a powerful tool for structure elucidation and for interpreting experimental spectra.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be performed. researchgate.net By comparing the calculated shifts with experimental data, the assignment of signals in the NMR spectrum can be confirmed. The chemical shifts are sensitive to the electronic environment of each nucleus, and thus, accurate prediction requires a good-quality optimized geometry.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of molecules. nih.govresearchgate.net These calculations provide information about the energies of electronic transitions and their corresponding oscillator strengths. For this compound, the predicted UV-Vis spectrum would likely show characteristic absorptions corresponding to π-π* transitions within the phenothiazine ring system and charge-transfer transitions involving the nitro group. The calculated maximum absorption wavelength (λmax) can be compared with experimental measurements to validate the computational model.

Ab Initio Methods for Electronic Properties

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. researchgate.netnih.gov While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction) can provide a high level of accuracy for the calculation of electronic properties.

For this compound, ab initio calculations can be employed to obtain a more rigorous description of its electronic structure, including electron correlation effects that are approximated in DFT. These calculations can be used to refine the understanding of its ionization potential, electron affinity, and other electronic properties. Comparing the results from ab initio and DFT methods can provide a comprehensive picture of the molecule's electronic behavior and can help to assess the reliability of the computational predictions.

Structure-Reactivity Relationship (SRR) Studies (Chemical Perspective)

Analysis of Electron Density Distribution:Detailed analysis of the electron density distribution for this specific molecule has not been published.

Without dedicated research on this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. Further investigation by the scientific community is needed to provide the data necessary for such an analysis.

Chemical Reactivity and Derivatization Chemistry of 10 4 Chlorobutyl 3 Nitrophenothiazine

Reactions Involving the Chlorobutyl Substituent

The 10-(4-chlorobutyl) side chain of 10-(4-Chlorobutyl)-3-nitrophenothiazine serves as a versatile handle for introducing a variety of functional groups and for constructing more complex molecular architectures. Its reactivity is primarily centered around the electrophilic carbon atom attached to the chlorine, making it susceptible to nucleophilic attack and a precursor for cyclization and organometallic reactions.

Nucleophilic Substitution Reactions

The chlorine atom of the butyl chain is a good leaving group, readily displaced by a range of heteroatom nucleophiles. These reactions are typically carried out in a suitable solvent, often in the presence of a base to facilitate the reaction.

Common nucleophiles employed in these substitution reactions include:

Amines: Primary and secondary amines react with the chlorobutyl chain to yield the corresponding amino-substituted phenothiazine (B1677639) derivatives. For instance, reaction with secondary amines like piperidine (B6355638) or morpholine (B109124) in a suitable solvent such as dry dioxane with a base like sodium hydroxide (B78521) can lead to the formation of the respective 10-(4-piperidin-1-ylbutyl)- and 10-(4-morpholinobutyl)-3-nitrophenothiazine. youtube.com

Azide Ion: The introduction of an azido (B1232118) group can be achieved by reacting with sodium azide. This transformation provides a precursor for further chemical modifications, such as reduction to a primary amine or participation in click chemistry reactions.

Thiols: Thiolates are excellent nucleophiles and can displace the chloride to form thioethers, introducing a sulfur linkage into the side chain.

These nucleophilic substitution reactions are fundamental in diversifying the structure of the phenothiazine core, allowing for the modulation of its physicochemical properties.

Cyclization Reactions

The 4-chlorobutyl group provides the appropriate chain length for intramolecular cyclization reactions, leading to the formation of new ring systems fused to the phenothiazine nucleus. A prominent example of such a reaction is the intramolecular Friedel-Crafts alkylation.

Under the influence of a Lewis acid catalyst, such as aluminum chloride, the chlorobutyl chain can be activated to form a carbocationic intermediate. This electrophilic center can then attack the electron-rich phenothiazine ring, typically at the C1 position, to form a new six-membered ring. This results in a tetracyclic phenothiazine derivative. The success of this cyclization is dependent on the reaction conditions and the deactivating effect of the nitro group on the aromatic rings. Intramolecular Friedel-Crafts reactions are a powerful tool for constructing polycyclic aromatic systems. beilstein-journals.orgmasterorganicchemistry.com

Formation of Organometallic Reagents

The carbon-chlorine bond in the butyl chain can be converted into a carbon-metal bond through reaction with certain metals, most notably magnesium, to form a Grignard reagent. The preparation of such a reagent, 10-(4-magnesiochlorobutyl)-3-nitrophenothiazine, requires anhydrous conditions, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). youtube.comyoutube.comnih.govyoutube.com

The formation of the Grignard reagent is, however, complicated by the presence of the nitro group, which can be reactive towards the highly nucleophilic organomagnesium compound. Careful control of reaction conditions is crucial to favor the formation of the desired Grignard reagent over side reactions. Once formed, this organometallic intermediate is a potent nucleophile and can react with a wide array of electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce new carbon-carbon bonds at the terminus of the butyl chain. youtube.com

Transformations of the Nitro Group

The nitro group at the 3-position of the phenothiazine ring is a key functional group that can be chemically modified, primarily through reduction to an amino group. This transformation opens up a new set of synthetic possibilities, allowing for the introduction of various substituents and the formation of new chemical linkages.

Reduction Reactions to Amine Functionality

The reduction of the aromatic nitro group to a primary amine is a well-established and fundamental transformation in organic synthesis. Several methods can be employed for the reduction of the nitro group in this compound to yield 3-Amino-10-(4-chlorobutyl)phenothiazine.

Commonly used reducing agents include:

Stannous Chloride (SnCl₂): The reduction of aromatic nitro compounds using stannous chloride in the presence of a strong acid like hydrochloric acid is a classic and effective method. scispace.comsemanticscholar.org This method is often preferred for its chemoselectivity, as it can reduce the nitro group without affecting other reducible functionalities that might be present in the molecule. scispace.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). google.comresearchgate.net Catalytic hydrogenation is a clean and efficient method, often providing high yields of the corresponding amine. google.com However, care must be taken as the chlorine atom in the butyl chain could potentially be susceptible to hydrogenolysis under certain conditions.

Sodium Dithionite (Na₂S₂O₄): This reagent provides a milder alternative for the reduction of nitro groups and is often used in aqueous or mixed aqueous-organic solvent systems.

The choice of reducing agent depends on the desired reaction conditions and the presence of other functional groups in the molecule. The resulting 3-aminophenothiazine (B8709475) derivative is a valuable intermediate for further derivatization.

Condensation Reactions of Derived Amines

The primary amino group of 3-Amino-10-(4-chlorobutyl)phenothiazine is a versatile nucleophile that can participate in a variety of condensation reactions, most notably with carbonyl compounds.

The reaction with aldehydes and ketones leads to the formation of imines, also known as Schiff bases. libretexts.orglatech.eduyoutube.comdatapdf.com This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org The resulting imine can be a stable final product or can be further reduced to a secondary amine.

The general scheme for the condensation reaction is as follows:

R-NH₂ + R'C(=O)R'' ⇌ R-N=C(R')R'' + H₂O

Where R is the 3-(10-(4-chlorobutyl)phenothiazinyl) group, and R' and R'' can be hydrogen, alkyl, or aryl groups.

These condensation reactions provide a straightforward method for appending a wide range of molecular fragments to the phenothiazine core via the amino group, further expanding the chemical space accessible from this compound.

Reactivity of the Phenothiazine Core

The reactivity of the phenothiazine nucleus in this compound is characterized by a delicate interplay of its inherent electronic properties and the influence of its substituents. The tricyclic system is electron-rich and susceptible to various transformations, which are modulated by the electron-withdrawing nitro group and the N-alkyl substituent.

Oxidation Reactions (e.g., sulfoxide (B87167) formation)

The sulfur atom in the phenothiazine ring is a primary site for oxidation, readily forming a sulfoxide. This transformation is a common metabolic pathway for many phenothiazine-based drugs and can also be achieved through chemical oxidation. The presence of the electron-withdrawing nitro group at the 3-position can influence the electron density at the sulfur atom, potentially affecting the rate and conditions of the oxidation reaction.

The oxidation of various phenothiazine derivatives to their corresponding sulfoxides has been extensively studied. Common oxidizing agents include hydrogen peroxide and nitric oxide-related species. nih.gov The reaction is believed to proceed through a phenothiazine cation radical intermediate. nih.gov For instance, the aerial oxidation of phenothiazines to sulfoxides can be catalyzed by nitric oxide, where the phenothiazine cation radical is the reactive intermediate that is subsequently converted to the sulfoxide. nih.gov The formation of sulfoxide derivatives is a critical aspect of phenothiazine chemistry, as it can significantly alter the biological properties of the parent molecule. organic-chemistry.org

Table 1: Oxidation of Phenothiazine Derivatives

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Chlorpromazine | Nitric Oxide/Air | Chlorpromazine-S-oxide | nih.gov |

Electrophilic Aromatic Substitution on the Phenothiazine Rings

The phenothiazine ring system is generally reactive towards electrophilic aromatic substitution due to its electron-rich nature. However, the position of substitution is dictated by the directing effects of the existing substituents. In the case of this compound, two key substituents govern the regioselectivity of incoming electrophiles: the 10-alkyl group and the 3-nitro group.

The N-alkyl group is an activating group and an ortho-, para-director. Conversely, the nitro group is a strong deactivating group and a meta-director. mdpi.comminia.edu.egunizin.orglibretexts.orgyoutube.comlibretexts.org Therefore, electrophilic attack will be directed to the positions that are least deactivated. The nitro group at position 3 strongly deactivates the A ring (the ring to which it is attached), particularly at the ortho and para positions (positions 2, 4, and 1). The N-alkyl group at position 10 activates both aromatic rings.

Considering these competing effects, electrophilic substitution is most likely to occur on the unsubstituted B ring at positions ortho or para to the nitrogen atom (positions 6 and 8) and ortho to the sulfur atom (positions 1 and 9). The strong deactivating effect of the nitro group on the A ring makes substitution on this ring less favorable. minia.edu.eg Therefore, electrophiles are predicted to preferentially attack the 7 and 9 positions.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect | Influence on Reactivity |

|---|---|---|---|

| -R (Alkyl at N-10) | Activating | Ortho, Para | Increases |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the phenothiazine scaffold is amenable to these transformations. These reactions typically involve the coupling of an organohalide or triflate with a variety of coupling partners. While this compound itself does not possess an aryl halide, it can be functionalized to introduce a suitable handle for cross-coupling, or the existing nitro group can, under specific conditions, act as a leaving group. thieme.deresearchgate.netmdpi.com

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide or triflate. nih.govdigitellinc.comorganic-chemistry.orgwikipedia.org Research has demonstrated the successful Suzuki-Miyaura coupling of chloro-substituted phenothiazine derivatives with various arylboronic acids to generate C-C coupled products. nih.govdigitellinc.comorganic-chemistry.orgwikipedia.org Recent advancements have even shown that nitroarenes can be used as coupling partners in Suzuki-Miyaura reactions, opening up possibilities for the direct use of the nitro group in this compound as a leaving group under specific catalytic conditions. thieme.deresearchgate.netmdpi.com

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. researchgate.netyoutube.com This reaction has been utilized to synthesize vinylene-linked phenothiazine oligomers, demonstrating its utility in creating extended conjugated systems based on the phenothiazine core. thieme.de The Mizoroki-Heck reaction of nitroarenes with alkenes has also been developed, further expanding the synthetic potential. researchgate.net

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. youtube.comhw.ac.uk The Sonogashira coupling has been successfully applied to synthesize new alkynyl derivatives of phenothiazine, often starting from chloro-substituted phenothiazine intermediates. nih.gov Similar to the other cross-coupling reactions, the development of methods for the denitrative Sonogashira-type cross-coupling of nitrobenzenes offers a direct route for the alkynylation of the phenothiazine core at the position of the nitro group. rsc.org

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Phenothiazine Scaffolds

| Reaction | Substrates | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | 6-Chloro-5H-benzo[a]phenothiazin-5-one and Phenylboronic acid | Pd(dba)3/SPhos | 6-Phenyl-5H-benzo[a]phenothiazin-5-one | digitellinc.comorganic-chemistry.org |

| Heck | Bromo-phenothiazine and Alkene | Palladium catalyst | Vinylene-linked phenothiazine | thieme.de |

Synthesis of Advanced Derivatives and Analogs Leveraging this compound as a Precursor

The 10-(4-chlorobutyl) side chain of this compound is a key functional handle for the synthesis of a wide range of derivatives. The terminal chlorine atom is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the facile introduction of various functional groups and molecular scaffolds, leading to the creation of novel phenothiazine analogs with potentially diverse biological activities. studymind.co.ukorganicmystery.com

A common and highly valuable derivatization involves the reaction of the chlorobutyl side chain with various amines, particularly piperazine (B1678402) and its derivatives. egpat.comyoutube.com This reaction typically proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the amine attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a new carbon-nitrogen bond. studymind.co.ukorganicmystery.com This strategy has been widely employed in the synthesis of many biologically active phenothiazine compounds. egpat.comyoutube.com

For instance, the reaction of a 10-(chloroalkyl)phenothiazine with a piperazine derivative leads to the formation of a 10-(piperazinylalkyl)phenothiazine. The length of the alkyl chain is crucial, with a three-carbon chain often being optimal for certain biological activities. egpat.comyoutube.com The four-carbon chain in this compound provides a flexible linker for the attachment of various terminal groups.

The synthesis of vilazodone, for example, involves the reaction of a chlorobutyl-substituted indole (B1671886) with a piperazine derivative, highlighting a similar synthetic strategy. nih.gov This underscores the importance of the chlorobutyl group as a versatile electrophilic partner in the construction of complex molecules.

Table 4: Synthesis of Phenothiazine Derivatives via Nucleophilic Substitution

| Precursor | Nucleophile | Product | Reaction Type |

|---|---|---|---|

| This compound | Piperazine | 10-(4-(Piperazin-1-yl)butyl)-3-nitrophenothiazine | Nucleophilic Substitution |

| This compound | 1-Methylpiperazine | 10-(4-(4-Methylpiperazin-1-yl)butyl)-3-nitrophenothiazine | Nucleophilic Substitution |

Analytical Research Methodologies for 10 4 Chlorobutyl 3 Nitrophenothiazine

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are paramount for the separation and quantification of 10-(4-Chlorobutyl)-3-nitrophenothiazine from synthesis reaction mixtures, impurities, and potential degradation products. The choice of technique depends on the analyte's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment and quantification of phenothiazine (B1677639) derivatives due to its high resolution, sensitivity, and reproducibility. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.

Detailed research findings indicate that the separation of phenothiazines is highly effective on C18 columns. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control the pH and ensure the ionization state of the analyte for optimal retention and peak shape. Detection is commonly achieved using a UV-Vis detector, as the phenothiazine nucleus exhibits strong absorbance in the UV region, typically around 254 nm and 320 nm. The presence of the nitro group on the phenothiazine ring influences its chromophoric properties. mdpi.com Method validation would include parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and accurate results.

Table 1: Typical HPLC Parameters for Analysis of Phenothiazine Derivatives

| Parameter | Condition | Rationale |

|---|---|---|

| Stationary Phase | Octadecylsilyl (C18), 5 µm particle size | Provides excellent hydrophobic retention for the nonpolar phenothiazine backbone. |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.5) (60:40, v/v) | The organic modifier controls elution strength, while the acidic buffer suppresses the ionization of the tertiary amine, leading to better peak shape. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations, providing good efficiency and reasonable run times. |

| Detection | UV-Vis at 254 nm | The phenothiazine ring system exhibits strong absorbance at this wavelength, ensuring high sensitivity. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. However, direct analysis of many phenothiazine derivatives, including this compound, is challenging due to their relatively low volatility and potential for thermal degradation. The presence of the polar nitro group and the secondary amine within the core structure contributes to this issue. Therefore, a derivatization step is essential to increase volatility and improve chromatographic performance. nih.gov

The most common derivatization approach is silylation, which involves replacing active hydrogen atoms (e.g., on the phenothiazine nitrogen) with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. sigmaaldrich.com Another approach is acylation using reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA). nih.gov Once derivatized, the compound can be readily analyzed by GC. Coupling GC with a Mass Spectrometry (MS) detector provides definitive identification based on the mass spectrum of the derivatized analyte, which exhibits a characteristic fragmentation pattern. koreascience.kr

Table 2: Common Derivatization Strategies for GC Analysis

| Derivatization Method | Reagent | Typical Conditions | Target Functional Group |

|---|---|---|---|

| Silylation | BSTFA + 1% TMCS | 70-90 °C for 30-60 min | Amine (N-H) |

| Acylation | Heptafluorobutyric anhydride (HFBA) | 60-80 °C for 20-40 min | Amine (N-H) |

| Acylation | Trifluoroacetic anhydride (TFAA) | 50-70 °C for 15-30 min | Amine (N-H) |

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, cost-effective, and parallel method for the analysis of phenothiazine derivatives. nih.govglobalauthorid.com It is particularly useful for screening purposes, purity checks, and stability studies. For the analysis of this compound, HPTLC would be performed on pre-coated silica (B1680970) gel 60 F254 plates. farmaciajournal.com

A suitable mobile phase, typically a mixture of a polar organic solvent like methanol and a less polar solvent like n-butanol or a non-polar solvent like benzene (B151609), is chosen to achieve optimal separation. farmaciajournal.comresearchgate.net After development, the plates are dried, and the spots are visualized under UV light (at 254 nm or 366 nm). Quantification can be achieved by scanning the plate with a densitometer in reflectance or fluorescence mode. nih.gov The Rf value (retardation factor) is characteristic for the compound in a given chromatographic system and can be used for identification.

Table 3: Representative HPTLC System for Phenothiazine Separation

| Parameter | Description | Purpose |

|---|---|---|

| Stationary Phase | HPTLC plates pre-coated with silica gel 60 F254 | Provides a high-resolution separation medium. The fluorescent indicator (F254) allows for visualization under UV light. |

| Mobile Phase | Methanol : n-Butanol (60:40, v/v) with 0.1 M NaBr | The solvent mixture provides the necessary polarity for elution, while the salt can improve peak shape and resolution. farmaciajournal.com |

| Application | Automated band-wise application | Ensures precise and reproducible application of the sample, which is critical for quantitative analysis. |

| Detection | Densitometric scanning at 254 nm (reflectance mode) | Allows for the quantification of the separated compound based on its UV absorbance. |

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It requires minimal sample and solvent volumes. mdpi.com For a compound like this compound, which can be protonated at low pH, Capillary Zone Electrophoresis (CZE) is a suitable method. nih.gov

In CZE, a fused-silica capillary is filled with a background electrolyte (BGE), typically a buffer solution. The separation is based on the differences in the charge-to-size ratio of the analytes. nih.gov To enhance separation selectivity, especially for closely related impurities, Micellar Electrokinetic Chromatography (MEKC), a variant of CE that uses surfactants to form micelles in the BGE, can be employed. nih.govnih.gov

Table 4: Typical Capillary Electrophoresis Conditions for Phenothiazine Analysis

| Parameter | Condition | Function |

|---|---|---|

| Capillary | Fused-silica, 50 µm i.d., 50 cm total length | Standard capillary providing good separation efficiency and heat dissipation. |

| Background Electrolyte | 50 mM Phosphate buffer (pH 2.5) | Low pH ensures the analyte is in its cationic form, enabling electrophoretic migration. |

| Applied Voltage | 20-30 kV | The driving force for the separation. Higher voltage generally leads to faster analysis but can generate Joule heating. |

| Detection | Diode Array Detector (DAD) at 254 nm | Provides sensitive detection and spectral information for peak identification. |

| Temperature | 25 °C | Maintained to ensure reproducible migration times. |

Electrochemical Studies

Electrochemical methods are valuable for investigating the redox properties of electroactive molecules like this compound. The phenothiazine core is known to be easily oxidized, and this property is central to its electrochemical analysis. scite.airesearchgate.net

Cyclic Voltammetry (CV) is a powerful and widely used electroanalytical technique for studying the redox behavior of chemical species. nih.gov For this compound, CV can provide critical information about its oxidation and reduction potentials, the stability of the resulting radical ions, and the kinetics of the electron transfer processes.

The electrochemical oxidation of the phenothiazine nucleus typically proceeds via a one-electron transfer to form a stable cation radical. cdnsciencepub.comresearchgate.net The potential at which this oxidation occurs is influenced by the substituents on the phenothiazine ring. The electron-withdrawing nitro group at the 3-position is expected to make the oxidation more difficult, shifting the oxidation potential to more positive values compared to unsubstituted phenothiazine. A typical CV experiment would involve scanning the potential of a working electrode (e.g., glassy carbon or platinum) in a solution containing the analyte and a supporting electrolyte. The resulting voltammogram, a plot of current versus potential, reveals the characteristic anodic (oxidation) and cathodic (reduction) peaks. researchgate.net The study of the nitro group's reduction can also be performed, which typically occurs at negative potentials and involves the formation of a nitro radical anion. researchgate.net

Table 5: Parameters from Cyclic Voltammetry of a Phenothiazine Derivative

| Parameter | Symbol | Information Provided |

|---|---|---|

| Anodic Peak Potential | Epa | The potential at which the oxidation of the phenothiazine ring occurs. |

| Cathodic Peak Potential | Epc | The potential at which the reduction of the oxidized species occurs. |

| Half-wave Potential | E½ = (Epa + Epc)/2 | A measure of the formal redox potential of the compound, indicating the ease of electron transfer. |

| Peak Current Ratio | Ipa / Ipc | Provides insight into the stability and reversibility of the redox couple. A ratio of ~1 suggests a stable, reversible process. |

| Scan Rate Dependence | Plot of Ip vs. v½ | Determines if the process is diffusion-controlled (linear relationship). |

An article focusing solely on the analytical research methodologies for the chemical compound “this compound” cannot be generated at this time.

Extensive research has revealed a significant lack of specific studies on the analytical methodologies for this compound. There is no available scientific literature detailing the development of electrochemical sensors, the use of spectrophotometric methods for its quantitative analysis, or the application of advanced sample preparation techniques specifically for this compound.

General principles and methodologies for the analytical techniques mentioned in the requested outline, such as electrochemical sensing, UV-Vis spectrophotometry, spectrofluorometry, solid-phase extraction (SPE), and liquid-liquid microextraction, are well-established for a wide range of other chemical compounds. However, without specific research data, any discussion of these methods in the context of this compound would be purely speculative and would not meet the required standards of scientific accuracy and detail.

Therefore, to adhere to the strict requirements of providing thorough, informative, and scientifically accurate content based on diverse sources solely for "this compound," this request cannot be fulfilled.

Future Directions and Emerging Research Avenues in 10 4 Chlorobutyl 3 Nitrophenothiazine Research

Development of More Sustainable Synthetic Pathways

The future synthesis of 10-(4-chlorobutyl)-3-nitrophenothiazine and its derivatives is expected to align with the principles of green chemistry, focusing on minimizing environmental impact and enhancing efficiency. chemrxiv.orgresearchgate.net Traditional synthetic methods often involve multi-step processes with harsh reagents and solvents. Future research will likely prioritize the development of more sustainable alternatives.

Key areas of exploration include:

Catalytic Approaches: The use of transition-metal catalysts and metal-free reaction conditions are promising avenues for more efficient and selective syntheses. synthical.comrsc.org Research into novel catalytic systems could lead to one-pot or tandem reactions, reducing the number of intermediate steps and the generation of waste. semanticscholar.org

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. nih.gov

Benign Solvents: The replacement of hazardous organic solvents with greener alternatives, such as water, ionic liquids, or deep eutectic solvents, will be a critical aspect of developing more environmentally friendly synthetic protocols.

The development of such methods will not only make the synthesis of this compound more economical and environmentally friendly but also facilitate the production of a wider range of derivatives for further investigation.

Exploration of Advanced Spectroscopic Probes Derived from the Compound

The inherent fluorescence of the phenothiazine (B1677639) core, modulated by the nitro group, makes this compound a promising scaffold for the development of advanced spectroscopic probes. nih.govnih.govresearchgate.netrsc.org The reactive chlorobutyl group provides a convenient handle for further functionalization, allowing for the attachment of various recognition moieties.

Future research in this area could focus on:

Ion and Molecule Sensing: By incorporating specific binding sites, derivatives of this compound could be designed as selective and sensitive fluorescent sensors for various analytes, including metal ions and anions. rsc.orgacs.orgnih.gov

"Turn-on" and "Turn-off" Probes: The design of probes where the fluorescence is either activated or quenched upon binding to a target analyte is a key area of interest. This can be achieved through mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT).

Ratiometric Sensing: Probes that exhibit a shift in their emission wavelength upon analyte binding offer advantages in terms of accuracy and reliability.

The development of such probes could have significant applications in environmental monitoring, chemical analysis, and materials science.

Integration into Novel Supramolecular Systems (non-biological)

The unique electronic and structural properties of this compound make it an attractive building block for the construction of novel non-biological supramolecular systems. rsc.org The phenothiazine moiety is known to participate in host-guest interactions, particularly with cyclodextrins. nih.govrsc.orgchemrxiv.orgresearchgate.net

Future research could explore:

Host-Guest Chemistry: The encapsulation of this compound or its derivatives within macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils could lead to the formation of stable complexes with tunable properties. These systems could find applications in areas such as drug delivery, catalysis, and molecular recognition.

Self-Assembly: The introduction of recognition motifs could drive the self-assembly of this compound derivatives into well-defined supramolecular architectures, such as micelles, vesicles, or gels.

Functional Materials: The incorporation of this compound into polymeric or solid-state materials could lead to the development of functional materials with interesting optical or electronic properties.

Further Elucidation of Photoactive Properties and Mechanism

The presence of both an electron-donating phenothiazine core and an electron-withdrawing nitro group suggests that this compound possesses interesting photoactive properties. The folded "butterfly" conformation of the phenothiazine ring is a key structural feature influencing its electronic behavior. nih.gov The excited-state dynamics of phenothiazines and nitroaromatic compounds are complex and can involve processes such as intersystem crossing and photoionization. nih.govacs.orgrsc.orgnih.gov

Future research should focus on a detailed investigation of:

Photophysical Characterization: A thorough study of the absorption and emission properties, fluorescence quantum yields, and lifetimes will provide fundamental insights into the excited-state behavior of the molecule.

Transient Absorption Spectroscopy: This technique can be used to probe the dynamics of the excited states on ultrafast timescales, providing information on processes such as intersystem crossing and the formation of transient species like radical cations. northwestern.edu

Computational Studies: Theoretical calculations, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), can complement experimental studies by providing a deeper understanding of the electronic structure and excited-state properties. mdpi.com

A comprehensive understanding of the photoactive properties of this compound is crucial for its potential application in areas such as photocatalysis and organic electronics.

Computational Design and Predictive Modeling for New Analogues with Tunable Chemical Properties

Computational chemistry offers powerful tools for the rational design of new molecules with desired properties, and this approach can be effectively applied to this compound. wjpsonline.comwjpsonline.com By modifying the substituents on the phenothiazine core, it is possible to fine-tune the electronic and optical properties of the molecule.

Future research in this area will likely involve:

Structure-Property Relationship Studies: Computational methods can be used to establish clear relationships between the chemical structure of phenothiazine derivatives and their properties, such as absorption and emission wavelengths, redox potentials, and non-linear optical properties.

Virtual Screening: Large libraries of virtual analogues can be screened computationally to identify candidates with promising properties for specific applications.

Machine Learning: Machine learning algorithms can be trained on existing experimental and computational data to predict the properties of new, unsynthesized molecules, accelerating the discovery of novel materials. upf.edu

These computational approaches will play a vital role in guiding the synthesis of new this compound analogues with tailored functionalities.

Applications in Emerging Chemical Technologies (e.g., catalysts, sensors, beyond bio-related fields)

The unique electronic properties of the phenothiazine scaffold suggest that this compound and its derivatives could find applications in a range of emerging chemical technologies beyond their traditional biological roles. wikipedia.orgsemanticscholar.org

Promising areas for future investigation include:

Photoredox Catalysis: Phenothiazines are known to be effective photoredox catalysts due to their strong reducing power in the excited state. chemrxiv.orgresearchgate.netnih.govnih.gov The nitro-substitution in this compound could modulate its redox properties, potentially leading to novel catalytic activities.

Organic Electronics: The electron-donating nature of the phenothiazine core makes it a suitable component for organic electronic materials. researchgate.net Derivatives of this compound could be explored as components in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).

Chemical Sensors: As discussed earlier, the development of chemosensors based on this scaffold is a promising research direction. These sensors could be utilized for the detection of a wide range of analytes with high sensitivity and selectivity.

Q & A

Basic: What are the optimal synthetic routes for 10-(4-Chlorobutyl)-3-nitrophenothiazine?

Answer:

The synthesis involves two key steps: (1) introducing the 4-chlorobutyl side chain and (2) nitration at the 3-position. For the chlorobutyl group, SOCl₂ with DMF or HMPA as catalysts enables efficient Cl substitution in alcohols (e.g., reacting 10-hydroxy phenothiazine derivatives with 1,4-butanediol intermediates) . Subsequent nitration typically employs mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the target compound .

Basic: How is the molecular structure of this compound characterized?

Answer:

Structural confirmation requires multi-technique validation:

- X-ray crystallography determines bond angles, dihedral angles, and crystal packing (e.g., triclinic system with space group P1, as seen in analogous phenothiazine derivatives) .

- NMR spectroscopy identifies substituent positions (e.g., ¹H-NMR: δ 2.0–2.5 ppm for -CH₂Cl protons; ¹³C-NMR: δ 150–155 ppm for nitro groups) .

- IR spectroscopy confirms functional groups (e.g., NO₂ asymmetric stretch at ~1520 cm⁻¹) .

Advanced: How do computational studies aid in understanding the electronic properties of this compound?

Answer:

Density Functional Theory (DFT) calculations predict electron distribution, HOMO-LUMO gaps, and reactive sites. For example:

- The nitro group’s electron-withdrawing effect reduces HOMO energy, enhancing electrophilic reactivity at the phenothiazine core.

- Molecular docking simulations (e.g., AutoDock Vina) assess interactions with biological targets, such as dopamine receptors, by modeling the chlorobutyl side chain’s flexibility .

- Solvent effects (PCM models) and vibrational frequency analyses validate experimental spectroscopic data .

Advanced: How can researchers resolve contradictions in spectroscopic data from different synthesis batches?

Answer:

Contradictions may arise from impurities, isomerism, or conformational flexibility. Mitigation strategies include:

- Comparative analysis : Cross-validate NMR/XRD data with pure reference standards .

- Dynamic NMR : Detect rotational barriers in the chlorobutyl chain (e.g., variable-temperature NMR to study -CH₂Cl group dynamics) .

- Crystallographic refinement : Re-examine XRD data for disorder or multiple occupancy in the crystal lattice .

Basic: What are the key challenges in purifying this compound?

Answer:

Challenges include:

- Byproduct removal : Unreacted nitro precursors or chlorinated intermediates require gradient elution in chromatography (e.g., 5–20% ethyl acetate in hexane) .

- Solvent selection : Ethanol/water mixtures optimize recrystallization yield while avoiding decomposition.

- Thermal sensitivity : Avoid heating above 120°C during rotary evaporation to prevent nitro group degradation .

Advanced: What role does the nitro group play in modulating the compound’s reactivity?

Answer:

The 3-nitro group:

- Electron withdrawal : Stabilizes radical intermediates in oxidation reactions, as observed in phenothiazine-based redox probes .

- Steric effects : Hinders electrophilic substitution at adjacent positions (e.g., C-2 and C-4), directing reactions to the chlorobutyl side chain.

- Photostability : Nitro groups can increase susceptibility to UV-induced degradation, requiring dark storage conditions .

Basic: What spectroscopic techniques are essential for confirming the compound’s structure?

Answer:

- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–7.5 ppm).

- XRD : Provides absolute stereochemistry and unit cell parameters (e.g., a = 8.189 Å, β = 81.394°) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ at m/z 345.12 for C₁₈H₁₆ClN₂O₂S) .

Advanced: How to design experiments to study the compound’s stability under varying conditions?

Answer:

- Thermogravimetric analysis (TGA) : Measures decomposition temperatures (e.g., >200°C for nitro group stability).

- Photolytic stress testing : Expose to UV light (254 nm) and monitor degradation via HPLC .

- pH-dependent stability : Incubate in buffers (pH 1–13) and quantify intact compound using LC-MS .

Advanced: How does the chlorobutyl side chain influence molecular conformation?

Answer:

- Crystal packing : The chain adopts a gauche conformation to minimize steric clash with the phenothiazine core, as seen in XRD studies of analogous compounds .

- Flexibility : Molecular dynamics simulations show the chain’s rotation correlates with solvent polarity (e.g., higher mobility in chloroform than water) .

Basic: What safety precautions are critical when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。